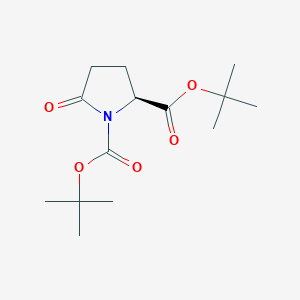

(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVKHBRFFCQICU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456327 | |

| Record name | Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91229-91-3 | |

| Record name | Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of chiral building blocks is paramount for the construction of complex molecular architectures with precise stereochemical control. Among these, derivatives of pyroglutamic acid have emerged as versatile scaffolds. This guide provides a comprehensive technical overview of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a key intermediate whose utility is underscored by its application in the synthesis of bioactive molecules. With a focus on practical application and theoretical understanding, this document serves as a resource for researchers engaged in the synthesis and application of chiral heterocyclic compounds.

Compound Identification and Key Properties

This compound is a dually protected derivative of (S)-pyroglutamic acid, a cyclic amino acid. The presence of two tert-butyl ester protecting groups imparts specific solubility and reactivity characteristics, making it a valuable synthon in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 91229-91-3 | [1] |

| Molecular Formula | C₁₄H₂₃NO₅ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process starting from the readily available and chiral (S)-pyroglutamic acid. This strategy involves the initial protection of the carboxylic acid as a tert-butyl ester, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Step 1: Esterification of (S)-Pyroglutamic Acid

The first step is the conversion of the carboxylic acid moiety of (S)-pyroglutamic acid to its tert-butyl ester. This transformation is typically acid-catalyzed and utilizes a reagent that can provide the tert-butyl group.

Reaction Scheme:

Figure 1: Esterification of (S)-Pyroglutamic Acid.

Causality of Experimental Choices:

-

tert-Butyl Acetate as Reagent and Solvent: The use of tert-butyl acetate serves as both the source of the tert-butyl group and the reaction solvent. This approach is advantageous as it drives the equilibrium towards the product side.

-

Acid Catalysis: A strong acid catalyst, such as perchloric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the oxygen of the tert-butyl acetate.

Experimental Protocol: Synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate [3][4]

-

Suspend (S)-pyroglutamic acid (1.0 eq) in tert-butyl acetate.

-

Add a catalytic amount of a strong acid (e.g., perchloric acid) to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up to remove the acid catalyst and any unreacted starting material.

-

Extract the product into a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product, if necessary, by crystallization or column chromatography.

Step 2: N-Boc Protection

The second step involves the protection of the secondary amine of the pyrrolidinone ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Figure 2: N-Boc Protection of the Pyrrolidinone Intermediate.

Mechanism and Causality:

The reaction proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[5] The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is crucial for this transformation. DMAP acts as a nucleophilic catalyst, first reacting with Boc₂O to form a more reactive intermediate, which is then readily attacked by the secondary amine of the pyroglutamate ester. This catalytic cycle enhances the reaction rate significantly.

Experimental Protocol: Synthesis of this compound [3][4]

-

Dissolve (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.2 eq).

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Perform an aqueous work-up to remove any water-soluble byproducts.

-

Extract the product into an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel to afford this compound as a white solid.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the two non-equivalent tert-butyl groups, and the protons of the pyrrolidinone ring. |

| ¹³C NMR | Signals for the carbonyl carbons of the ester and lactam, the quaternary carbons of the tert-butyl groups, and the carbons of the pyrrolidinone ring. |

| FTIR | Characteristic absorption bands for the C=O stretching vibrations of the ester and lactam functional groups. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable chiral building block in the synthesis of various biologically active molecules and complex natural products.

Synthesis of ACE Inhibitors: Trandolapril

A notable application of this compound is in the stereoselective synthesis of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[3] The pyrrolidinone scaffold provides the core structure, and the stereocenter is preserved throughout the synthetic sequence. The protecting groups allow for selective transformations at other parts of the molecule before their removal in the final stages of the synthesis.

Figure 3: Synthetic Pathway towards Trandolapril.

Precursor for Novel Amino Acids and Peptidomimetics

The dually protected nature of this compound makes it an ideal starting material for the synthesis of non-natural amino acids and peptidomimetics. The pyrrolidinone ring can be further functionalized, and the protecting groups can be selectively removed to allow for peptide coupling or other modifications.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.

-

Hazard Information: The compound is classified with the signal word "Warning" and the hazard statement H302, indicating it is harmful if swallowed.[1]

Conclusion

This compound is a strategically important chiral building block with significant applications in synthetic organic chemistry and medicinal chemistry. Its efficient two-step synthesis from (S)-pyroglutamic acid, coupled with its versatile reactivity, makes it a valuable tool for the construction of complex, stereochemically defined molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in research and development.

References

- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google P

- CN1793110A - Process for preparing Boc protected amino acid by (Boc)

- CN104628622A - Preparation method of saxagliptin intermediate - Google P

-

A Stereoselective Synthesis of the ACE Inhibitor Trandolapril | Request PDF - ResearchGate. (URL: [Link])

- A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. (URL: not available)

-

(PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters - ResearchGate. (URL: [Link])

- WO2007026371A2 - Process for preparing trandolapril and intermediates thereof - Google P

- EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google P

-

2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - MDPI. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

- WO2006014916A2 - Preparation of trandolapril - Google P

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

14 - Organic Syntheses Procedure. (URL: [Link])

- One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. (URL: not available)

-

Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin - ResearchGate. (URL: [Link])

-

1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | C12H19NO5 - PubChem. (URL: [Link])

- CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google P

Sources

(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate molecular weight

An In-Depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a synthetically valuable chiral building block derived from L-pyroglutamic acid, a naturally occurring amino acid derivative.[1] Its rigid, stereodefined pyrrolidinone core, combined with the strategic placement of orthogonal tert-butyl protecting groups on both the nitrogen (N-Boc) and the C2-carboxylate (OtBu), makes it an indispensable intermediate for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core molecular properties, explains the strategic importance of its chemical structure, outlines its applications in the synthesis of complex pharmaceutical agents, and provides a detailed, field-proven synthesis protocol.

Core Molecular Profile and Physicochemical Properties

The foundational data for any chemical compound begins with its precise molecular weight and physical characteristics. This compound is characterized by a molecular weight of approximately 285.34 g/mol .[2][3][4] This value is critical for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry. The compound typically presents as a white to pale cream crystalline powder.[5]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 285.3361 g/mol | [6] |

| Molecular Formula | C₁₄H₂₃NO₅ | [2][3][6] |

| CAS Number | 91229-91-3 | [2][3][6][7] |

| Appearance | White to pale cream crystals or powder | [5] |

| Density | 1.138 g/cm³ | [6] |

| Boiling Point | 390.663°C at 760 mmHg | [6] |

| Flash Point | 190.067°C | [6] |

| Storage Conditions | Sealed in a dry environment at room temperature | [2][3] |

The Strategic Importance of Chemical Structure

The utility of this compound in advanced organic synthesis is not accidental; it is a direct result of its carefully designed structure, which leverages three key features: the pyroglutamate core, the defined stereochemistry, and the dual protecting groups.

The Pyroglutamic Acid Backbone

Pyroglutamic acid is a cyclic derivative of glutamic acid, forming a five-membered lactam ring.[1] This scaffold is a "privileged precursor" in medicinal chemistry, as it provides a conformationally restricted and chiral framework that is frequently found in bioactive natural products and pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[8][9] By starting with this pre-formed ring system, chemists can avoid complex cyclization steps and focus on targeted modifications.

The (S)-Stereocenter

The "(S)" designation refers to the stereochemistry at the C2 position of the pyrrolidine ring. Biological systems are exquisitely sensitive to stereochemistry, and often only one enantiomer of a drug molecule will exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects. The use of an optically pure starting material like this one is paramount for the asymmetric synthesis of pharmaceuticals, ensuring that the final active pharmaceutical ingredient (API) has the correct three-dimensional arrangement for interacting with its biological target.[10]

Dual tert-Butyl Protecting Groups: A Synthetic Advantage

The most significant feature for a synthetic chemist is the presence of two tert-butyl-based protecting groups:

-

N-Boc Group (tert-butyloxycarbonyl): The nitrogen of the lactam is protected as a Boc-carbamate. This group is stable to a wide range of nucleophilic and basic conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).

-

C2-tert-butyl Ester (OtBu): The carboxylic acid at the chiral center is protected as a tert-butyl ester. This group shares a similar acid-lability with the N-Boc group.

The choice of tert-butyl groups is deliberate. They provide robust protection during multi-step syntheses where other parts of the molecule are being modified. For instance, if a researcher needs to perform a reaction on the pyrrolidinone ring that involves a strong base, both the nitrogen and the carboxylic acid are shielded from unwanted side reactions.

Applications in Drug Discovery and Development

This compound is not an active drug itself but rather a high-value intermediate. Its structure allows it to serve as a versatile building block for creating more complex molecules.[10][11]

-

Synthesis of Substituted Proline Analogs: Proline and its derivatives are crucial components of peptides and proteins, often inducing specific turns in the peptide backbone.[12] This compound allows for the synthesis of novel, non-natural proline-like structures with substituents on the ring, which can be used to modulate the biological activity of peptides.[12]

-

Chiral Ligands and Catalysts: The pyrrolidine scaffold is central to many successful chiral ligands used in asymmetric catalysis. This intermediate can be elaborated into more complex structures for creating new catalytic systems.

-

Pharmaceutical Intermediates: The pyroglutamic acid framework is a key component in a variety of APIs. For example, a related compound, 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate, is a documented intermediate in the synthesis of Relebactam, a β-lactamase inhibitor.[11] This demonstrates the industrial relevance of this class of molecules in producing modern therapeutics.

Representative Synthesis Protocol and Workflow

The following protocol describes a standard, reliable method for the preparation of this compound from commercially available L-pyroglutamic acid.

Workflow Diagram: Two-Step Synthesis

Caption: A two-step workflow for synthesizing the target compound.

Step-by-Step Methodology

Step 1: N-Boc Protection of L-Pyroglutamic Acid

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-pyroglutamic acid (1.0 eq) and dissolve it in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Cool the solution to 0°C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.

-

Workup: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-(S)-pyroglutamic acid, which is often used in the next step without further purification.

Step 2: tert-Butyl Esterification

-

Setup: Dissolve the Boc-(S)-pyroglutamic acid intermediate (1.0 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in dichloromethane (DCM).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the solution. The reaction will effervesce (release CO₂).

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound, as a solid.

Causality and Experimental Insights

-

Why use NaHCO₃ in Step 1? The reaction of (Boc)₂O with the nitrogen atom requires the nitrogen to be deprotonated and nucleophilic. The base facilitates this and also neutralizes the acidic byproduct of the reaction. NaHCO₃ is a mild base, which is sufficient for this purpose and avoids potential side reactions like ring-opening.

-

Why use DMAP in Step 2? This method, known as the "Boc-anhydride" method for esterification, is particularly effective for sterically hindered alcohols like tert-butanol (which is formed in situ). DMAP acts as a nucleophilic catalyst, activating the carboxylic acid to facilitate the esterification process. This is often more convenient and scalable than using pressurized isobutylene gas.

Safety and Handling

While not acutely toxic, standard laboratory precautions should be observed when handling this compound and its precursors.

-

Hazards: May cause skin and serious eye irritation, as well as potential respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: The compound is stable and should be stored in a tightly sealed container in a dry place at room temperature to prevent hydrolysis of the ester and carbamate groups.[2][3]

Conclusion

This compound is a cornerstone chiral intermediate for modern organic synthesis and drug development. Its value lies in the combination of a biologically relevant, stereodefined pyroglutamate core with robust, acid-labile protecting groups. This structure provides chemists with a reliable and versatile platform for constructing complex molecular architectures, enabling the efficient and stereocontrolled synthesis of novel pharmaceutical agents. Understanding its properties and synthetic accessibility is essential for any researcher aiming to leverage chiral pool synthesis for the advancement of medicinal chemistry.

References

- (S)

- Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones.

- di-tert-butyl (2S)

- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive N

- (S)

- 1-(tert-Butyl) 2-butyl (S)

- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive N

- Pyroglutamic acid. Wikipedia.

- Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. LOCKSS.

- 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS No: 113400-36-5)

- di-tert-Butyl (S)

- (R)

- tert-Butyl (S)

- tert-Butyl (S)

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 91229-91-3|this compound|BLD Pharm [bldpharm.com]

- 4. 1-(tert-Butyl) 2-butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95% 25 g | Request for Quote [thermofisher.com]

- 6. di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | 91229-91-3 [chemnet.com]

- 7. jk-sci.com [jk-sci.com]

- 8. benthamscience.com [benthamscience.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. benchchem.com [benchchem.com]

- 11. apicule.com [apicule.com]

- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 13. tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Abstract

(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of L-pyroglutamic acid, stands as a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid, stereodefined pyrrolidinone core, coupled with the strategic placement of orthogonal tert-butyl protecting groups, renders it an exceptionally versatile synthon for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its structure, synthesis, and applications, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights and authoritative references.

Introduction: The Strategic Importance of a Doubly Protected Pyroglutamate

In the quest for novel therapeutics, the ability to control stereochemistry is paramount. Chiral molecules often exhibit profoundly different pharmacological activities, making the availability of enantiomerically pure starting materials a critical factor in drug discovery and development. This compound, often referred to as Boc-L-pyroglutamic acid tert-butyl ester, has emerged as a key player in this arena.[1][2] Its significance lies in the dual protection of the parent molecule, L-pyroglutamic acid. The tert-butoxycarbonyl (Boc) group on the amide nitrogen and the tert-butyl ester on the carboxylic acid serve to mask these reactive sites, allowing for selective modifications at other positions of the molecule.[3] This strategic protection scheme provides a stable yet readily deprotectable scaffold, making it an invaluable intermediate in the synthesis of a wide array of complex organic molecules, including peptide-based therapeutics and other bioactive compounds.[1][4]

Molecular Structure and Physicochemical Properties

The foundational element of this compound is its (S)-configured stereocenter at the C2 position of the pyrrolidinone ring. This inherent chirality is derived from its precursor, the naturally occurring L-pyroglutamic acid.

Structural Representation

The chemical structure is characterized by a five-membered lactam ring, with a tert-butoxycarbonyl group attached to the ring nitrogen (N1) and a tert-butyl ester at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below, providing essential information for experimental design and execution.[3][5][6]

| Property | Value | Source(s) |

| CAS Number | 91229-91-3 | [3][5][6] |

| Molecular Formula | C₁₄H₂₃NO₅ | [3][6] |

| Molecular Weight | 285.34 g/mol | [3][6] |

| Appearance | White solid or crystalline powder | [3] |

| Melting Point | 55.0 to 59.0 °C | [3] |

| Purity | Typically ≥97% | [3] |

| SMILES | CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | [5] |

| InChI Key | INVKHBRFFCQICU-VIFPVBQESA-N | [5] |

Synthesis: A Guided Pathway from L-Pyroglutamic Acid

The synthesis of this compound is typically achieved through a two-step process starting from the readily available and enantiomerically pure L-pyroglutamic acid. The logic behind this synthetic route is to first protect the more acidic carboxylic acid group as a tert-butyl ester, followed by the protection of the less reactive amide nitrogen with a Boc group.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound, with explanations for the choice of reagents and conditions.

Step 1: Synthesis of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate [7]

-

Rationale: The first step involves the selective esterification of the carboxylic acid of L-pyroglutamic acid. The use of tert-butyl acetate as both a reagent and solvent in the presence of a strong acid catalyst like perchloric acid is an effective method for forming the sterically hindered tert-butyl ester. This method avoids the need for harsh conditions that could lead to racemization.

-

Procedure:

-

To a solution of L-pyroglutamic acid (1.00 g, 7.73 mmol) in tert-butyl acetate (10.0 mL), add 70% perchloric acid (catalytic amount, e.g., 230 μL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.[8]

-

Step 2: Synthesis of this compound [7]

-

Rationale: The second step is the protection of the amide nitrogen with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is crucial to activate the (Boc)₂O and facilitate the reaction with the relatively unreactive amide nitrogen.

-

Procedure:

-

Dissolve the crude tert-butyl (S)-5-oxopyrrolidine-2-carboxylate from the previous step in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add 4-dimethylaminopyridine (DMAP) (catalytic amount) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a white solid.

-

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a variety of pharmacologically active compounds.

Chiral Building Block in Peptide Synthesis

The protected pyroglutamic acid scaffold is a common motif in many bioactive peptides. This compound serves as a crucial starting material for incorporating this moiety into peptide chains.[1][9] The Boc and tert-butyl protecting groups can be selectively removed under different conditions, allowing for orthogonal protection strategies in complex peptide synthesis.

Precursor for Bioactive Compounds

This synthon is a versatile precursor for a range of bioactive molecules. Its rigid pyrrolidinone ring can be further functionalized to create novel scaffolds for drug candidates. For example, it has been utilized in the synthesis of enzyme inhibitors and other targeted therapeutic agents.[2][4] Research has shown its utility in developing compounds for neuropharmacology and oncology.[1]

Synthesis of Modified Amino Acids

The pyrrolidinone ring can be opened to generate derivatives of glutamic acid. The stereocenter at C2 allows for the synthesis of enantiomerically pure, non-natural amino acids, which are valuable tools in peptidomimetic design and drug development.

Conclusion

This compound is more than just a protected amino acid derivative; it is a testament to the power of strategic molecular design in enabling the synthesis of complex and life-changing molecules. Its robust synthesis from a readily available chiral precursor, coupled with its versatile reactivity, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and drug development. This guide has provided a comprehensive overview of its structure, synthesis, and applications, aiming to empower researchers with the knowledge to effectively utilize this cornerstone of chiral synthesis.

References

-

Okada Y, et al. Amino acids and peptides. Part 45. Development of a new N π-protecting group of histidine, N π-(1-adamantyloxymethyl) histidine, and its evaluation for peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1996 (17): 2139-2143. [Link]

- Google Patents. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. PubMed Central. [Link]

-

Apicule. 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS No: 113400-36-5) API Intermediate Manufacturers. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apicule.com [apicule.com]

- 5. jk-sci.com [jk-sci.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: Synthesis, Applications, and Core Principles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of L-pyroglutamic acid, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its dual-protected structure, featuring a tert-butoxycarbonyl (Boc) group on the nitrogen and a tert-butyl (OtBu) ester, offers enhanced stability and strategic flexibility in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, detailed synthesis protocols, and key applications in drug development, with a focus on peptide synthesis and the creation of novel therapeutics. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for researchers leveraging this versatile intermediate.

Nomenclature and Physicochemical Properties

Precise identification of chemical entities is fundamental to reproducible research. This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.

Common Synonyms:

-

Boc-L-Pyr-OtBu[1]

-

N-Boc-L-pyroglutamic Acid tert-Butyl Ester[2]

-

(S)-N-α-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER[1][3]

-

tert-Butyl N-(tert-Butoxycarbonyl)-L-pyroglutamate[2]

-

(S)-5-Oxopyrrolidine-1,2-dicarboxylate Di-tert-butyl Ester[2]

-

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid tert-butyl ester[3]

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 91229-91-3 | [1][2][4][5] |

| Molecular Formula | C₁₄H₂₃NO₅ | [1][2] |

| Molecular Weight | 285.34 g/mol | [1][2][5] |

| IUPAC Name | ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | [4] |

| Appearance | White solid or powder to crystal | [6] |

| Melting Point | 55.0 to 59.0 °C | [6] |

| Storage | Sealed in a dry place at room temperature. | [5] |

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this key intermediate is typically accomplished through a robust two-step process commencing with the naturally occurring chiral building block, L-pyroglutamic acid. This pathway is favored for its efficiency and preservation of stereochemical integrity.

Synthesis Workflow

The overall synthetic strategy involves the initial protection of the carboxylic acid as a tert-butyl ester, followed by the protection of the lactam nitrogen with a Boc group.

Caption: Two-step synthesis of the target compound from L-pyroglutamic acid.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate

This initial step focuses on the selective esterification of the carboxylic acid moiety. The use of tert-butyl acetate as both a reagent and solvent, with a strong acid catalyst like perchloric acid, is a common and effective method.[4]

-

Materials:

-

L-pyroglutamic acid

-

tert-butyl acetate

-

Perchloric acid (HClO₄)

-

-

Procedure:

-

To a solution of L-pyroglutamic acid (1.0 eq) in tert-butyl acetate, add a catalytic amount of perchloric acid.

-

Stir the mixture at room temperature for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.

-

Causality: The strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the tert-butyl acetate. The bulky tert-butyl group provides steric hindrance that protects the ester from undesired side reactions in subsequent steps.

Step 2: Synthesis of this compound

The second step introduces the Boc protecting group onto the lactam nitrogen. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation, often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4][7]

-

Materials:

-

tert-butyl (S)-5-oxopyrrolidine-2-carboxylate (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-dimethylaminopyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the tert-butyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in dichloromethane.

-

Add triethylamine (a non-nucleophilic base), DMAP (catalytic amount), and di-tert-butyl dicarbonate (excess).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with aqueous acid, base, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to obtain the final product.

-

Causality: DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate, which is then attacked by the nitrogen of the pyroglutamate ring. Triethylamine is added to neutralize the acid byproduct of the reaction.

Strategic Applications in Drug Development and Peptide Synthesis

The unique structural features of this compound make it a valuable intermediate in several areas of pharmaceutical research.

Chiral Building Block for Complex Molecules

As a protected form of L-pyroglutamic acid, it serves as a chiral scaffold for the synthesis of more complex molecules. Its stereochemistry is often crucial for the biological activity of the final compound. It has been utilized as an intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and other functionalized pyrrolidines for drug discovery.[8][9]

Role in Peptide Synthesis

While the free acid form (Boc-pGlu-OH) is more commonly used for direct coupling in solid-phase peptide synthesis (SPPS), the di-tert-butyl protected version is a stable precursor.[1] The N-terminal pyroglutamic acid (pGlu) motif is found in many biologically active peptides and provides enhanced stability against degradation by aminopeptidases.[1]

Deprotection Strategies: Unveiling the Core Structure

The utility of this compound lies in the strategic and often selective removal of its protecting groups. The Boc group and the tert-butyl ester are both acid-labile, but their cleavage can sometimes be differentiated based on the reaction conditions.

Deprotection Mechanism:

The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which forms isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. apicule.com [apicule.com]

- 9. jk-sci.com [jk-sci.com]

Boc-L-pyroglutamic acid tert-butyl ester properties

An In-depth Technical Guide to Boc-L-Pyroglutamic Acid tert-Butyl Ester

Abstract

This technical guide provides a comprehensive overview of Boc-L-pyroglutamic acid tert-butyl ester (Boc-pGlu-OtBu), a specialized amino acid derivative crucial for modern peptide synthesis. We will delve into its physicochemical properties, provide detailed protocols for its synthesis, and explore its strategic application in the construction of peptides containing N-terminal pyroglutamyl (pGlu) residues. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this reagent to leverage its unique advantages in their work. We will address the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.

Introduction and Structural Disambiguation

Boc-L-pyroglutamic acid tert-butyl ester (CAS 91229-91-3) is a derivative of L-pyroglutamic acid, the cyclic lactam of L-glutamic acid. Its structure is uniquely defined by the presence of two distinct acid-labile protecting groups: a tert-butoxycarbonyl (Boc) group on the ring's amide nitrogen and a tert-butyl (OtBu) ester at the C-terminus.

It is critical to distinguish this molecule from its open-chain isomers, with which it is often confused:

-

Boc-L-glutamic acid α-tert-butyl ester (Boc-Glu(OH)-OtBu): An open-chain glutamic acid with a free γ-carboxyl group.

-

Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu(OtBu)-OH): An open-chain glutamic acid with a free α-carboxyl group, commonly used in peptide coupling reactions.

The subject of this guide, Boc-pGlu-OtBu, is a fully protected, stable, and crystalline solid, making it an excellent starting material for specific applications where the pyroglutamate moiety is desired. The N-terminal pGlu residue is a common motif in many biologically active peptides, including Thyrotropin-Releasing Hormone (TRH), conferring enhanced stability against degradation by aminopeptidases.[1][2] This guide will elucidate the properties and protocols that make Boc-pGlu-OtBu a valuable tool for introducing this important structural feature.

Physicochemical Properties

A summary of the key physicochemical and quantitative data for Boc-L-pyroglutamic acid tert-butyl ester is presented below. This information is essential for experimental design, reaction setup, and safety considerations.

| Property | Value | References |

| CAS Number | 91229-91-3 | [3][4] |

| Molecular Formula | C₁₄H₂₃NO₅ | [3][5] |

| Molecular Weight | 285.34 g/mol | [3][6] |

| IUPAC Name | di(tert-butyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Synonyms | Boc-Pyr-OtBu, N-Boc-L-pyroglutamic Acid tert-Butyl Ester | [3][7] |

| Appearance | White to off-white solid, powder, or crystal | [7] |

| Melting Point | 55.0 to 59.0 °C | [5] |

| Purity | Typically ≥98% | [3] |

| SMILES | CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | [7][8] |

| InChI Key | INVKHBRFFCQICU-VIFPVBQESA-N |

Synthesis and Purification

The synthesis of Boc-L-pyroglutamic acid tert-butyl ester is reliably achieved via a two-step process starting from the inexpensive and commercially available L-pyroglutamic acid. The strategy involves the sequential protection of the carboxylic acid and the amide nitrogen.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. combi-blocks.com [combi-blocks.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. CAS 91229-91-3: di-tert-butyl (2S)-5-oxopyrrolidine-1,2-di… [cymitquimica.com]

- 8. Synthonix, Inc > 91229-91-3 | (S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate [synthonix.com]

The Versatility of Pyroglutamic Acid: A Senior Application Scientist's Guide to Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Chiral Complexity from a Humble Lactam

In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure molecules is a constant challenge. Nature, however, often provides elegant solutions in the form of readily available chiral starting materials. Among these, L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, stands out as a remarkably versatile and cost-effective chiral building block.[1][2][3] Its rigid pyrrolidinone scaffold, endowed with multiple reactive sites, offers a gateway to a diverse array of complex chiral molecules, from potent pharmaceuticals to intricate natural products.[2][3] This guide, born from years of practical application and a deep dive into the chemical literature, aims to provide a comprehensive technical overview of the synthetic utility of pyroglutamic acid. We will move beyond a mere catalog of reactions, delving into the causality behind experimental choices and providing field-proven insights to empower researchers in their quest for novel chiral entities.

The Strategic Advantage of Pyroglutamic Acid: A Molecular Blueprint

(S)-Pyroglutamic acid, the naturally occurring enantiomer, is a five-membered lactam possessing a unique combination of functional groups: a carboxylic acid at C-5, a lactam carbonyl at C-2, and a secondary amine (lactam nitrogen).[3] This arrangement provides a powerful platform for selective chemical manipulation. Both (S)- and (R)-pyroglutamic acids are commercially available in high optical purity, offering access to either enantiomeric series of target molecules.[4]

The inherent chirality of pyroglutamic acid, with its stereocenter at C-5, serves as the cornerstone for asymmetric synthesis. The conformational rigidity of the five-membered ring allows for predictable stereochemical outcomes in reactions at other positions on the ring.[1] This stereocontrol is a critical asset in the synthesis of complex molecules with multiple chiral centers.

dot

Caption: Structure of (S)-Pyroglutamic Acid Highlighting Key Reactive Sites.

Foundational Transformations: Activating the Core Scaffold

The journey from pyroglutamic acid to a complex chiral molecule often begins with a series of foundational transformations designed to protect or activate its key functional groups.

Protection of the Lactam Nitrogen and Carboxylic Acid

Protecting the lactam nitrogen is a common first step to prevent unwanted side reactions and to modulate the reactivity of the pyrrolidinone ring. The choice of protecting group is crucial and depends on the subsequent reaction conditions. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under a range of conditions and its facile removal with acid.[5][6]

Experimental Protocol: N-Boc Protection of Methyl Pyroglutamate [5]

-

Esterification: To a suspension of L-pyroglutamic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0-5 °C. Stir the reaction mixture at 5-10 °C for 6-8 hours. Neutralize the reaction with sodium bicarbonate and extract the methyl L-pyroglutamate.

-

N-Boc Protection: Dissolve the methyl L-pyroglutamate (1.0 eq) in dichloromethane. Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in portions. Stir the reaction at room temperature for 12-16 hours. After completion, wash the reaction mixture with aqueous acid, bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford N-Boc-methyl-L-pyroglutamate.

| Protecting Group | Reagents and Conditions | Typical Yield | Reference |

| Boc | (Boc)₂O, DMAP, CH₂Cl₂ | >95% | [5] |

| Cbz | Cbz-Cl, Base | ~80-90% | [7] |

| Fmoc | Fmoc-Cl, Base | ~85-95% | [7] |

Selective Reduction of the Carboxylic Acid: Access to Chiral Prolinols

The selective reduction of the C-5 carboxylic acid to a primary alcohol yields (S)-pyroglutaminol, a valuable chiral building block for the synthesis of ligands, catalysts, and pharmaceuticals.[8] Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are highly effective for this transformation, as they selectively reduce carboxylic acids in the presence of the less reactive lactam carbonyl.[9]

Experimental Protocol: Reduction of N-Boc-L-Pyroglutamic Acid to N-Boc-(S)-Pyroglutaminol [9]

-

To a solution of N-Boc-L-pyroglutamic acid (1.0 eq) in dry tetrahydrofuran (THF) (10 volumes) under a nitrogen atmosphere at 0 °C, add BH₃·THF (1.0 M solution in THF, 1.1 eq) dropwise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol until effervescence ceases.

-

Stir the mixture for 2 hours at room temperature, then pour into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-pyroglutaminol.

| Reducing Agent | Substrate | Solvent | Typical Yield | Reference |

| BH₃·THF | N-Boc-Pyroglutamic Acid | THF | ~85-95% | [9] |

| BH₃·SMe₂ | N-Boc-Pyroglutamic Acid | THF | ~90% | [9] |

| NaBH₄/I₂ | Pyroglutamic Acid Methyl Ester | THF | ~78% | [10] |

dot

Caption: Experimental Workflow for the Selective Reduction of N-Boc-L-Pyroglutamic Acid.

Ring-Opening Strategies: From Cyclic Lactam to Acyclic Amino Acid Derivatives

The lactam ring of pyroglutamic acid can be opened by various nucleophiles to generate a range of γ-substituted glutamic acid derivatives. This strategy is particularly powerful when the nitrogen is protected with an electron-withdrawing group, such as a Boc group, which activates the lactam carbonyl towards nucleophilic attack.[11][12]

Experimental Protocol: Ring Opening of N-Boc-pyroglutamic acid methyl ester with Benzylamine [12]

-

To a solution of N-Boc-pyroglutamic acid methyl ester (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂), add benzylamine (1.5 eq).

-

If necessary, a catalyst such as KCN (catalytic amount) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the corresponding N-Boc-γ-benzylamide-α-methyl ester of glutamic acid.

This ring-opening methodology provides access to a wide array of functionalized acyclic amino acids that are valuable precursors in peptide synthesis and drug discovery.

Functionalization of the Pyrrolidinone Ring: Building Complexity

The C-3 and C-4 positions of the pyroglutamate ring are amenable to functionalization, allowing for the introduction of various substituents with a high degree of stereocontrol.

Diastereoselective Alkylation at C-4

The generation of an enolate from an N-protected pyroglutamate ester, followed by trapping with an electrophile, is a common strategy for introducing substituents at the C-4 position. The stereochemical outcome of this alkylation is often directed by the existing stereocenter at C-5.[4]

Experimental Protocol: Diastereoselective Alkylation of an N-Protected Pyroglutamate [4]

-

To a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of N-Boc-pyroglutamic acid methyl ester (1.0 eq) in dry THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

-

Add the electrophile (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C and stir for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the product by column chromatography to isolate the 4-alkylated pyroglutamate derivative.

Functionalization at C-3

While direct functionalization at C-3 is more challenging, several methods have been developed. These include Michael additions to α,β-unsaturated pyroglutamate derivatives and palladium-catalyzed coupling reactions.[1][13] These advanced techniques open the door to a wider range of structurally diverse pyroglutamate-based building blocks.

Application in the Synthesis of Natural Products: The Case of Kainoids

The utility of pyroglutamic acid as a chiral building block is powerfully demonstrated in the total synthesis of complex natural products. The kainoids, a family of potent neuroexcitatory amino acids, are a prime example.[2][14] The synthesis of (-)-α-kainic acid, for instance, often employs pyroglutamic acid to establish the core pyrrolidine ring with the correct stereochemistry.

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 3. benthamscience.com [benthamscience.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Esteemed for its dual-protected, stereochemically defined structure, this compound serves as a versatile intermediate for constructing complex molecular architectures, particularly in the realm of peptide and amino acid derivatives.[1][2] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.

Strategic Overview: A Retrosynthetic Approach

The most reliable and frequently employed strategy for synthesizing the target molecule begins with the naturally occurring and readily available chiral precursor, L-pyroglutamic acid.[3][4] The core of the synthesis involves a two-step protection sequence: first, the esterification of the carboxylic acid, followed by the protection of the lactam nitrogen. The use of tert-butyl protecting groups is a deliberate choice, offering robust stability across a range of reaction conditions while allowing for facile, orthogonal deprotection under acidic treatment (e.g., with trifluoroacetic acid).[5]

The retrosynthetic logic is illustrated below:

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

The synthesis is executed in two primary stages, each designed for high yield and preservation of stereochemical integrity.

Step 1: Synthesis of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate

Causality and Rationale: The initial step focuses on the selective esterification of the carboxylic acid moiety of L-pyroglutamic acid. The use of tert-butyl acetate as both a reagent and solvent, catalyzed by a strong acid like perchloric acid, is an efficient method for installing the bulky tert-butyl ester.[4][5] This approach is favored as it proceeds under conditions that minimize the risk of racemization at the C2 stereocenter.

Detailed Methodology:

-

Reagents & Setup:

-

L-Pyroglutamic Acid (1.0 eq)

-

tert-Butyl Acetate (10-15 volumes)

-

Perchloric Acid (70%, catalytic amount, ~0.02-0.05 eq)

-

A round-bottom flask equipped with a magnetic stirrer and a drying tube, situated in a fume hood.

-

-

Procedure:

-

Suspend L-pyroglutamic acid in tert-butyl acetate within the reaction flask.

-

With vigorous stirring, cautiously add the catalytic amount of perchloric acid dropwise to the suspension at room temperature.

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 48-72 hours).

-

Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude product, (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate[6], can be purified by flash column chromatography on silica gel to yield a clear oil or white solid.

-

Step 2: Synthesis of this compound

Causality and Rationale: This step involves the protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial; DMAP acts as a superior nucleophilic acyl-transfer catalyst, significantly accelerating the reaction which would otherwise be sluggish on the relatively unreactive lactam nitrogen.[4][7]

Detailed Methodology:

-

Reagents & Setup:

-

tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Triethylamine (optional, 1.1 eq, can be used as a base)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

A round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in the anhydrous solvent.

-

Add DMAP, triethylamine (if used), and finally Boc₂O to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

-

Purification:

-

The final product is typically purified by flash chromatography or recrystallization to yield a white solid.

-

Experimental Workflow and Data

The overall process is a streamlined, two-step sequence that efficiently converts a common chiral starting material into a valuable, dually-protected synthetic intermediate.

Caption: Overall synthetic workflow diagram.

Data Summary

For ease of reference, critical experimental parameters and product specifications are summarized in the tables below.

Table 1: Summary of Reaction Parameters

| Parameter | Step 1: Esterification | Step 2: N-Boc Protection |

| Key Reagents | L-Pyroglutamic acid, tert-butyl acetate, Perchloric acid | (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate, Boc₂O, DMAP |

| Solvent | tert-Butyl acetate | Dichloromethane or Acetonitrile |

| Temperature | Room Temperature | Room Temperature |

| Typical Time | 48-72 hours | 4-12 hours |

| Typical Yield | 70-85% | 85-95% |

Table 2: Physicochemical and Spectroscopic Data of the Final Product

| Property | Value |

| CAS Number | 91229-91-3[8][9][10] |

| Molecular Formula | C₁₄H₂₃NO₅[8][9] |

| Molecular Weight | 285.34 g/mol [8] |

| Appearance | White solid or crystalline powder[8] |

| Melting Point | 55.0 to 59.0 °C[8] |

| ¹H NMR (CDCl₃) | δ ~4.6 (dd, 1H), 2.6-2.2 (m, 4H), 1.5 (s, 9H), 1.45 (s, 9H) ppm |

| ¹³C NMR (CDCl₃) | δ ~175, 170, 150, 82, 80, 60, 30, 28.1, 27.9, 25 ppm |

Note: NMR data are typical and may vary slightly based on solvent and instrument.

References

- Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. (2021).

- Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl C

- Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl C

- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science.

- Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. (2021). Beilstein Journal of Organic Chemistry, 17, 2077–2084.

- Commercial Sources and Technical Guide for N-Boc-L-pyroglutamic Acid. (n.d.). Benchchem.

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC - PubMed Central.

- SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University.

- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. (n.d.). PMC - PubMed Central.

- pyroglutamic acid tert-butyl ester (Boc- Pyr-OtBu). (n.d.). Benchchem.

- 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? (2024). MDPI.

- Convenient N-Protection of L-Pyroglutamic Acid Esters. (2001).

- SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. (n.d.). Organic Syntheses Procedure.

- di-tert-Butyl (S)-5-oxopyrrolidine-1,2-dicarboxylate | 91229-91-3. (n.d.). J&K Scientific.

- Boc-L-glutamic acid 1-tert-butyl ester synthesis. (n.d.). ChemicalBook.

- 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. (n.d.). PMC - NIH.

- (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate | Biochemical Reagent. (n.d.). MedChemExpress.

- 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS No: 113400-36-5)

- (R)

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH.

- 91229-91-3|(S)

Sources

- 1. apicule.com [apicule.com]

- 2. benchchem.com [benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 91229-91-3|this compound|BLD Pharm [bldpharm.com]

The Pivotal Role of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in Asymmetric Synthesis of Bioactive Molecules

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a chiral derivative of pyroglutamic acid, stands as a cornerstone in modern medicinal chemistry. While not possessing a direct mechanism of action in a classical pharmacological sense, its profound importance lies in its role as a versatile and stereochemically defined building block. This guide delves into the core utility of this compound, elucidating how its unique structural features are harnessed to construct complex, biologically active molecules. We will explore its application in the synthesis of prominent drugs, detailing the mechanisms of action of the final therapeutic agents, thereby highlighting the indirect yet critical contribution of this compound to drug discovery and development.

Core Principles: The Synthetic Chemist's Ally

The utility of this compound stems from several key molecular attributes:

-

Inherent Chirality: The (S)-configuration at the C2 position provides a fixed stereocenter, crucial for the enantioselective synthesis of drugs where stereochemistry dictates biological activity.

-

Constrained Conformation: The five-membered pyrrolidinone ring imposes a rigid conformation, which can be advantageous in designing molecules that fit into specific protein binding pockets.

-

Orthogonal Protection: The presence of two tert-butyl ester groups offers robust protection of the carboxyl and amine functionalities. These protecting groups can be selectively removed under specific conditions, allowing for sequential chemical modifications at different positions of the molecule. This strategic protection is fundamental to complex multi-step syntheses.

Case Study 1: Stereoselective Synthesis of Trandolapril - An ACE Inhibitor

This compound, or a closely related protected pyroglutamic acid derivative, serves as a key starting material in the stereoselective synthesis of Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2]

Synthetic Strategy Overview

The synthesis of Trandolapril from a pyroglutamic acid derivative leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final molecule. A general, illustrative workflow is outlined below.

Caption: Illustrative workflow for the synthesis of Trandolapril.

Mechanism of Action of Trandolapril

Trandolapril itself is a prodrug that is metabolized in the liver to its active diacid form, trandolaprilat.[3][4] Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[3][5]

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition:

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

Sources

The Pyroglutamate Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Chiral Building Block

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a wide range of biologically active compounds. These "privileged scaffolds" serve as powerful starting points for drug design, offering a unique combination of structural rigidity, synthetic accessibility, and the ability to interact with multiple biological targets.[1] Among these, L-pyroglutamic acid (pGlu), a cyclic derivative of L-glutamic acid, has emerged as a uniquely versatile and valuable chiral synthon.[2][3]

Derived from the intramolecular cyclization of glutamic acid, pyroglutamic acid's five-membered lactam ring imparts significant conformational constraint.[3] This rigidity is a key asset in drug design, as it reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity.[3] Furthermore, as a chiral molecule readily available in both enantiomeric forms, it provides an inexpensive and reliable source of chirality for asymmetric synthesis.[2][4] This guide provides a comprehensive overview of the role of pyroglutamic acid derivatives in drug discovery, from their fundamental physicochemical advantages and synthetic diversification to their application in developing novel therapeutics for a range of diseases.

The Physicochemical and Stereochemical Advantages of the Pyroglutamate Scaffold

The utility of pyroglutamic acid in drug discovery is rooted in its distinct structural features. The lactam ring, containing a secondary amine and two carbonyl groups, offers multiple points for chemical modification, allowing for the creation of diverse derivative libraries.[2][3]

Key Advantages:

-

Conformational Rigidity: The cyclic nature of the scaffold restricts the rotation of side chains, which can pre-organize a molecule into a bioactive conformation for receptor binding. This can transform a flexible peptide into a more potent and selective ligand.[4]

-

Chiral Pool Synthesis: Both (S)- and (R)-pyroglutamic acids are commercially available in high optical purity, serving as excellent starting materials for the stereoselective synthesis of complex chiral molecules.[4]

-

Peptidomimetic Potential: Pyroglutamic acid is structurally related to proline and can be inserted into peptide backbones to modify their secondary structure and stability.[4] This makes it an ideal tool for creating peptidomimetics with improved pharmacokinetic properties, such as resistance to enzymatic degradation.

-

Privileged Precursor: The scaffold has been successfully incorporated into a wide array of bioactive compounds, including ACE inhibitors and angiotensin II receptor antagonists, establishing its status as a privileged precursor in medicinal chemistry.[2]

Synthetic Strategies for Generating Chemical Diversity

The pyroglutamic acid core can be functionalized at several positions, enabling the systematic exploration of the chemical space around the scaffold. The primary sites for modification are the nitrogen atom (N1), the carboxylic acid (C5), and the methylene carbons of the ring (C3 and C4).

A variety of synthetic methods have been developed to access these derivatives.[4] These include:

-

N-alkylation/acylation: The lactam nitrogen can be readily functionalized.

-

C5-amide/ester formation: The carboxylic acid provides a handle for coupling with amines or alcohols.

-

C3/C4 functionalization: Methods like Michael additions and alkylations allow for the introduction of substituents on the pyrrolidine ring.[4]

-

Multicomponent Reactions: The Ugi reaction has been employed for the synthesis of quaternary α-substituted pyroglutamic acid derivatives.[4]

Below is a generalized workflow illustrating the diversification of the pyroglutamic acid scaffold.

Caption: General workflow for pyroglutamic acid diversification.

Detailed Protocol: Synthesis of a C5-Amide Derivative

This protocol describes a standard procedure for coupling an amine to the C5 carboxylic acid of N-Boc-protected pyroglutamic acid, a common step in generating derivative libraries.

Objective: To synthesize N-Boc-(S)-pyroglutamyl-(benzyl)amide.

Materials:

-

N-Boc-(S)-pyroglutamic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stirring bar

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(S)-pyroglutamic acid (1.0 eq) in anhydrous DCM.

-

Activation: Add HOBt (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: Slowly add the coupling agent, DCC (1.1 eq), to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will form. Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add benzylamine (1.0 eq) followed by TEA (1.5 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Self-Validation: The use of a coupling agent like DCC with an additive like HOBt is crucial for activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The base (TEA) neutralizes the resulting HOBt ester and any acidic byproducts. The sequential washing steps in the work-up are self-validating; they systematically remove unreacted starting materials and reagents, ensuring a purer crude product before the final chromatography step.

Therapeutic Applications of Pyroglutamic Acid Derivatives

The unique properties of the pyroglutamate scaffold have been exploited in the development of therapeutic agents across several disease areas.

Central Nervous System (CNS) Disorders

Pyroglutamic acid itself is a metabolite in the glutathione cycle and may act to oppose the action of glutamate in the brain.[5] Its derivatives have shown promise in treating various CNS conditions.

-

Nootropic Effects: Pyroglutamic acid has been shown to improve verbal memory functions in subjects with age-related memory decline.[6]

-

Glutamate Modulation: As a constrained analog of glutamate, pyroglutamate derivatives are logical candidates for modulating glutamatergic transmission.[7] This is a key strategy in treating conditions characterized by glutamate excitotoxicity, such as traumatic brain injury.[8][9]

-

Alzheimer's Disease: A modified form of the amyloid-β peptide, pyroglutamate-amyloid-β (AβpE3), is a key neurotoxic species in Alzheimer's disease.[10] This has spurred the development of inhibitors of the enzyme glutaminyl cyclase, which catalyzes its formation, and antibodies that specifically target AβpE3.[11][12]

Caption: Targeting AβpE3 formation in Alzheimer's Disease.

Oncology

Researchers have synthesized and evaluated numerous pyroglutamate derivatives for their anti-cancer activity.[13] Specific analogs have demonstrated the ability to inhibit the proteasome, a key target in cancer therapy, and induce apoptosis in human colon cancer cells.[3][13]

| Compound Class | Cancer Cell Line | Activity | Reference |

| α-methylene-β-substituted-pyroglutamates | Various | Proteasome Inhibition | [13] |

| Pramanicin Analog (PMC-A) | HCT116 (Colon) | Apoptosis Induction | [3] |

| Functionalized Quaternary Ammonium Curcuminoids | Various | Anti-cancer | [14] |

Infectious Diseases

The pyroglutamate scaffold has also served as a platform for developing new antimicrobial agents.[15]

-

Antifungal Activity: Derivatives have shown significant activity against plant pathogens like Phytophthora infestans and Fusarium graminearum.[16][17] Some compounds exhibited potency several times that of the commercial fungicide azoxystrobin.[16]

-

Antibacterial Activity: Pyroglutamic acid isolated from Enterococcus faecium has demonstrated broad-spectrum antibacterial activity, with higher efficacy against gram-positive bacteria.[18]

Future Perspectives and Challenges

The pyroglutamic acid scaffold continues to be a fertile ground for drug discovery. Its proven track record as a privileged structure ensures its continued use in generating novel therapeutic candidates. Future efforts will likely focus on:

-

Expanding Chemical Space: Developing novel synthetic methodologies to access more complex and diverse derivatives.

-